4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
4-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative characterized by a pyridazine core substituted with a morpholino group at the 6-position and a para-bromophenyl benzamide moiety at the 3-position. The bromine atom at the benzamide position may contribute to electronic effects and steric bulk, influencing its reactivity and pharmacological profile .
Properties
IUPAC Name |
4-bromo-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCSGMLMPKEAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bromine atom on the benzamide moiety and a morpholinopyridazine group, which contributes to its biological activity. The compound's structural characteristics are crucial for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have indicated that derivatives of N-phenylbenzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, a series of N-phenylbenzamide derivatives demonstrated moderate activity against enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 18 μM . The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the benzene rings for enhancing antiviral efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Compounds within the same chemical class have shown significant inhibition of tumor growth in vitro and in vivo. For example, small molecule inhibitors targeting the Hedgehog (Hh) signaling pathway have been identified, with related compounds exhibiting IC50 values in the low nanomolar range . These findings suggest that this compound may similarly affect cancer cell proliferation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interferes with critical signaling pathways involved in viral replication and tumor growth. For instance, inhibition of the Hh pathway has been associated with reduced expression of Gli1, a transcription factor involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Antiviral Activity Against EV71 :
- Anticancer Efficacy :
Data Table: Biological Activity Summary
Scientific Research Applications
Synthetic Routes
The synthesis of 4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide generally involves several steps:
- Formation of the Pyridazine Ring : This can be achieved through reactions involving hydrazine derivatives and diketones.
- Introduction of the Morpholine Ring : Typically done via nucleophilic substitution reactions.
- Amide Bond Formation : The final step involves coupling the morpholine-containing pyridazine derivative with benzoyl chloride.
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies.
Pharmacological Applications
The pharmacological potential of this compound has been explored in several areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by targeting specific signaling pathways.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains in initial tests.
- Neuroactive Effects : Its interaction with neurotransmitter receptors indicates possible applications in treating anxiety and depression.
Case Studies and Research Findings
Several notable studies have been conducted to investigate the biological activity of this compound:
- In Vitro Studies : Significant cytotoxicity was observed against various cancer cell lines, indicating potential as an anticancer agent.
- Mechanistic Studies : Research revealed that it acts as a competitive inhibitor for certain kinases involved in cell proliferation.
- Preclinical Trials : Early-stage trials showed promising results in animal models for both anticancer and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural and synthetic aspects of the target compound with related benzamide derivatives:
Key Observations:
- Pyridazine vs. This may enhance interactions with biological targets like enzymes or receptors.
- Morpholino vs. Alkoxy Groups: The morpholino substituent in the target compound improves aqueous solubility compared to the alkoxy chains in compounds (e.g., 2-methylpropoxy or pentyloxy) . Morpholine’s oxygen atoms also enable hydrogen bonding, unlike purely hydrophobic alkyl chains.
- Bromine Positioning : The para-bromo substitution in the target compound contrasts with compound 35’s meta-fluoro and para-bromo arrangement. Fluorine’s electron-withdrawing effects in compound 35 may alter electronic density and binding kinetics .
Q & A
Q. What are the key synthetic methodologies for 4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
Preparation of pyridazine and benzamide moieties : The morpholinopyridazine core is synthesized via nucleophilic substitution or cyclization reactions. The bromobenzamide group is introduced through coupling reactions using reagents like EDCI/HOBt .
Coupling steps : Amide bond formation between the pyridazine and benzamide subunits is achieved under reflux in anhydrous solvents (e.g., DMF or THF) with catalysts such as DIPEA .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to isolate the compound.
Q. Optimization considerations :
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Solvent polarity to enhance reaction efficiency.
- Catalytic amounts of Pd for cross-coupling steps (if applicable) .
Q. How is the structural identity of the compound validated?
Key analytical techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine protons) .
- ¹³C NMR : Signals for carbonyl (~165 ppm) and quaternary carbons (~150 ppm) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~463) .
- FT-IR : Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .
Q. What is the solubility profile of the compound, and how does it influence experimental design?
- Solubility : Moderately soluble in DMSO (~10 mM) and ethanol (~2 mM) but poorly soluble in aqueous buffers. Pre-dissolution in DMSO is recommended for in vitro assays .
- Experimental considerations :
- Use vehicle controls (e.g., ≤0.1% DMSO) to avoid cytotoxicity.
- Sonication or heating (40–50°C) may enhance solubility in organic solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodology :
- Substituent variation : Modify the bromine atom, morpholine group, or benzamide linkage (Table 1).
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
Q. Table 1. Example SAR Modifications and Effects
| Substituent Change | Biological Activity Trend | Reference |
|---|---|---|
| Bromine → Chlorine | Reduced potency | |
| Morpholine → Piperidine | Enhanced selectivity | |
| Benzamide → Sulfonamide | Altered binding kinetics |
Q. What strategies are used to identify molecular targets and mechanisms of action?
- Target deconvolution :
- Pull-down assays : Immobilize the compound on beads for affinity chromatography coupled with LC-MS/MS .
- Computational docking : Use software like AutoDock to predict binding pockets (e.g., ATP-binding sites in kinases) .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects .
Q. How can crystallographic data resolve structural ambiguities in the compound?
Q. How are pharmacokinetic (PK) and pharmacodynamic (PD) properties evaluated?
- In vitro PK :
- Metabolic stability: Incubate with liver microsomes; monitor half-life via LC-MS .
- Plasma protein binding: Use ultrafiltration or equilibrium dialysis .
- In vivo PD : Dose-response studies in animal models (e.g., tumor xenografts) with endpoints like IC₅₀ and AUC .
Q. How should contradictory biological activity data be analyzed?
- Reproducibility checks :
- Validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Repeat experiments across multiple cell lines or batches.
- Orthogonal assays : Confirm results using complementary methods (e.g., SPR alongside enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
